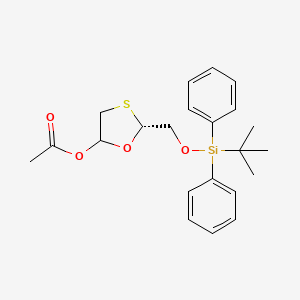
(2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl acetate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl acetate typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride, followed by the formation of the oxathiolane ring through a cyclization reaction. The final step involves acetylation to introduce the acetate group. Reaction conditions often include the use of bases like potassium carbonate and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert the compound into a different oxidation state.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a deprotected alcohol.
Scientific Research Applications
Chemistry
In chemistry, (2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions that can be used to build larger, more intricate compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a useful tool for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a precursor to drugs that target specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemicals. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl acetate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl acetate shares similarities with other silyl-protected oxathiolane derivatives.
- Compounds like (2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-1,3-dioxolan-5-yl acetate and (2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-1,3-thiazolan-5-yl acetate are structurally related and can undergo similar chemical reactions.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which allows for unique reactivity and selectivity in chemical transformations. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C22H28O4SSi |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
[(2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl] acetate |
InChI |
InChI=1S/C22H28O4SSi/c1-17(23)25-20-16-27-21(26-20)15-24-28(22(2,3)4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,20-21H,15-16H2,1-4H3/t20?,21-/m1/s1 |
InChI Key |
DAQRHEIFQFYAOZ-BPGUCPLFSA-N |
Isomeric SMILES |
CC(=O)OC1CS[C@@H](O1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Canonical SMILES |
CC(=O)OC1CSC(O1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















